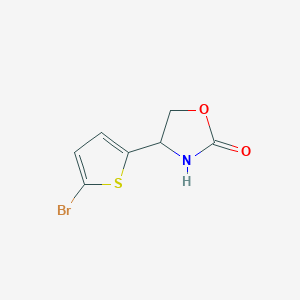
4-(5-Bromothiophen-2-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidinone ring . The brominated thiophene group can then be introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications, including:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics . The brominated thiophene group can interact with specific molecular targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Uniqueness
4-(5-Bromothiophen-2-yl)oxazolidin-2-one is unique due to the presence of the brominated thiophene group, which can impart distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C7H6BrNO2S |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-2-1-5(12-6)4-3-11-7(10)9-4/h1-2,4H,3H2,(H,9,10) |
InChI Key |
HLFSSPOIHKJCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13546896.png)
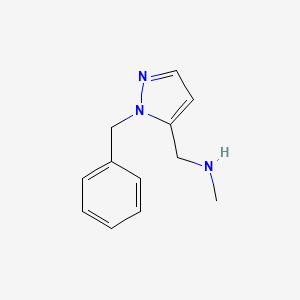
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
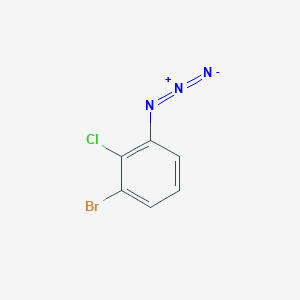

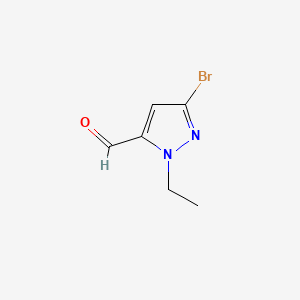
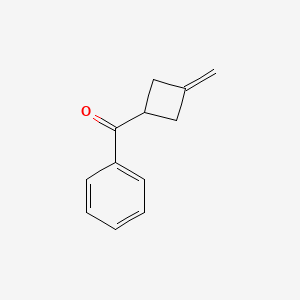

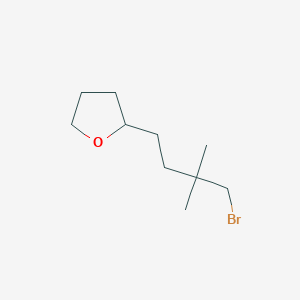

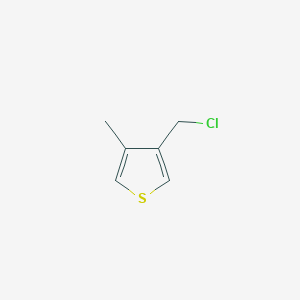
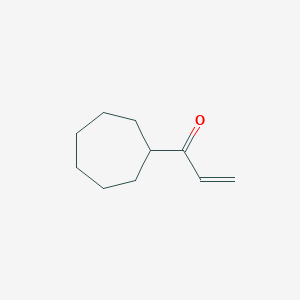

![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
